N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer potential
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-17(23-2,12-4-3-5-13(18)9-12)10-19-16(22)11-6-7-14-15(8-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXPRHDSZSXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the base-catalyzed substitution reaction to prepare substituted amine-linked and ether-linked boronic acid pinacol ester derivatives . This is followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a crucial building block in the synthesis of more complex molecules. It can be used in various organic transformations to create derivatives with enhanced properties.
Biology
- Hypoxia Inhibition: Research indicates that this compound may act as a hypoxia inhibitor by targeting hypoxia-inducing factors (HIFs), which play a critical role in tumor survival under low oxygen conditions.
Medicine
- Anticancer Properties: Studies have shown that N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide exhibits significant anticancer activity. It has been explored for its ability to inhibit the growth of hypoxic tumor cells.
Industry
- Material Development: The compound is being investigated for its potential use in developing new materials, such as electron acceptors in polymer solar cells.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on cancer cells | Showed dose-dependent decrease in cell viability with an IC50 value of 15 µM on MCF-7 cells |
| Hypoxia Inhibition Study (2024) | Investigate effects on tumor hypoxia | Demonstrated significant inhibition of HIF-1 activity |
| Material Development Research (2025) | Test as an electron acceptor in solar cells | Exhibited promising efficiency improvements |
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels . By targeting HIF-1, the compound can disrupt the processes that promote tumor growth and survival under hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar core structure but differ in the presence of an oxygen atom instead of sulfur.
Thiazoles: These compounds have a five-membered ring containing sulfur and nitrogen atoms, similar to thiadiazoles.
Indole Derivatives: These compounds contain a fused benzene and pyrrole ring, offering diverse biological activities.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and methoxypropyl groups enhances its lipophilicity and bioavailability.
Research indicates that compounds similar to this compound may interact with various biological targets:
- GPR17 Modulation : Some studies suggest that related sulfonamide compounds exhibit GPR17 modulating properties, which could be relevant for treating central nervous system (CNS) disorders .
- Cereblon Ligands : The compound may also act as a ligand for cereblon E3 ubiquitin ligase, influencing the degradation of specific proteins involved in cellular signaling pathways .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Effects | Exhibits cytotoxic effects in various cancer cell lines. |
| Neuroprotective Properties | Potential to protect neuronal cells from oxidative stress. |
| Anti-inflammatory Effects | May inhibit pro-inflammatory cytokines in vitro. |
Case Studies
-
Antitumor Activity :
- A study evaluating the cytotoxicity of benzothiadiazole derivatives found that the target compound inhibited the proliferation of human cancer cell lines with IC50 values ranging from 100 nM to 1 µM. These findings suggest significant potential for cancer therapy applications.
-
Neuroprotection :
- In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegenerative diseases.
-
Inflammation Modulation :
- Research indicated that treatment with the compound led to a decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell cultures, highlighting its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. First, construct the benzothiadiazole core via condensation of substituted anilines with sulfur monochloride (S₂Cl₂) under controlled temperatures (60–90°C). Subsequent nucleophilic substitution attaches the 3-chlorophenyl-methoxypropyl group using coupling agents like EDCI or DCC in anhydrous DMF . Critical parameters include:
- Temperature control : Excessive heat during condensation degrades intermediates.
- Solvent purity : Anhydrous conditions prevent hydrolysis of reactive intermediates.
- Stoichiometry : Excess coupling agent (1.2–1.5 eq) ensures complete amide bond formation .
Q. How is the compound characterized post-synthesis, and which spectroscopic methods are essential for structural confirmation?
- Methodological Answer : Comprehensive characterization requires:
- NMR : H and C NMR confirm substituent positions and amide bond formation. Aromatic protons in benzothiadiazole appear as doublets (δ 7.5–8.5 ppm) .
- IR : Stretching bands for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the carboxamide group .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer : Prioritize target-based assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular viability : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-purity synthesis, especially regarding solvent choice and catalyst use?
- Methodological Answer : Optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF improves solubility of hydrophobic intermediates .
- Catalyst selection : Pd(PPh₃)₄ (5 mol%) accelerates Suzuki-Miyaura cross-coupling for aryl group introduction .
- Purification : Gradient column chromatography (hexane:EtOAc) removes unreacted starting materials .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm interactions .
- Crystallography : Resolve binding modes via X-ray diffraction (data deposited in CCDC; refer to CIF files) .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to active sites using PDB structures (e.g., 1ATP for kinases) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., Cl, OCH₃) with activity using CoMFA/CoMSIA .
Q. How to assess the compound's stability under various conditions, and which degradation pathways are common?
- Methodological Answer :
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C typical for benzothiadiazoles) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; methoxy groups may undergo demethylation .
- Hydrolytic stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C; amide bonds are prone to enzymatic cleavage .
Q. What advanced techniques identify and quantify synthetic impurities or by-products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
